molecular formula C7H10O6 B1267337 1,2,4-Butanetricarboxylic acid CAS No. 923-42-2

1,2,4-Butanetricarboxylic acid

Cat. No.: B1267337
CAS No.: 923-42-2
M. Wt: 190.15 g/mol
InChI Key: LOGBRYZYTBQBTB-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Research

While specific details regarding the initial discovery and synthesis of 1,2,4-Butanetricarboxylic acid are not extensively documented in readily available historical records, its study is situated within the broader context of the exploration of polycarboxylic acids. Research into compounds like citric acid, which has a long history of use and was first isolated in 1784, paved the way for the investigation of other polycarboxylic acids. atamanchemicals.com The development of synthetic methods for various organic compounds, such as the oxidation of related cyclic molecules, has been a subject of patented research, indicating its importance in industrial chemistry. For instance, a U.S. patent describes the synthesis of butane-1,2,4-tricarboxylic acid through the oxidation of hexahydro-p-hydroxy-benzoic acid. vulcanchem.com The scientific interest in BTA and similar compounds, like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), has grown, particularly in fields like environmental and atmospheric chemistry where MBTCA is recognized as a tracer for terpene secondary organic aerosol (SOA). copernicus.org

Significance and Scope of BTA in Contemporary Academic Research

In contemporary academic research, this compound is a compound of significant interest due to its versatile chemical properties. Its three carboxylic acid groups enable it to act as an effective crosslinking agent, a role that has been explored extensively in polymer chemistry. vulcanchem.com For example, BTA has been investigated as a formaldehyde-free crosslinking agent for cellulose (B213188) in cotton to impart wrinkle resistance. researchgate.net

The ability of its carboxyl groups to bind with metal ions makes it a subject of study in coordination chemistry. sigmaaldrich.com Research has shown its involvement in the binding of tetracoordinate Ni(II) by E. coli NikA. sigmaaldrich.com Furthermore, BTA is studied as a potential inhibitor of glutamate (B1630785) carboxypeptidase II. sigmaaldrich.com Its structural characteristics make it a candidate for further exploration in the development of biodegradable polymers and as a scaffold for creating new bioactive molecules. vulcanchem.com The compound also serves as an important intermediate in the synthesis of other organic chemicals, including softeners for polymeric materials and various synthetic resins. vulcanchem.com

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name butane-1,2,4-tricarboxylic acid nih.gov
CAS Number 923-42-2 nih.govscbt.com
Chemical Formula C₇H₁₀O₆ nih.govscbt.com
Molecular Weight 190.15 g/mol nih.govscbt.com
Physical State Solid, colorless crystalline vulcanchem.com
Melting Point 117-120 °C sigmaaldrich.comchemicalbook.com
Boiling Point 347.9 °C at 760 mmHg vulcanchem.com
Density 1.481 g/cm³ vulcanchem.com
Flash Point 178.4 °C vulcanchem.com
Solubility Soluble in ethyl acetate (B1210297) vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,2,4-tricarboxylic acid
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InChI

InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
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InChI Key

LOGBRYZYTBQBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(=O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O6
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DSSTOX Substance ID

DTXSID80278609
Record name 1,2,4-Butanetricarboxylic acid
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Molecular Weight

190.15 g/mol
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CAS No.

923-42-2
Record name 1,2,4-Butanetricarboxylic acid
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Synthesis Methodologies and Mechanistic Investigations of 1,2,4 Butanetricarboxylic Acid

Established Synthetic Routes for BTA

Extensive research of scientific literature and chemical databases did not yield specific information or established methodologies for the synthesis of 1,2,4-Butanetricarboxylic Acid (BTA) through the oxidation of hexahydro-p-hydroxybenzoic acid or its esters. Consequently, details regarding this specific synthetic route, including the roles of particular oxidants or catalysts as outlined, are not available in the public domain.

There is no available scientific literature detailing the specific use of nitric acid and potassium permanganate as oxidants in the conversion of hexahydro-p-hydroxybenzoic acid to this compound. While potassium permanganate is a powerful oxidizing agent capable of cleaving carbon-carbon bonds under harsh conditions (hot, acidic), and nitric acid is also a strong oxidant, the specific application and outcomes for this particular substrate are not documented. youtube.comosti.gov

No specific data was found regarding the use of ammonium vanadate as a catalyst for the oxidation of hexahydro-p-hydroxybenzoic acid to produce this compound. Ammonium metavanadate is known to act as a catalyst or catalyst precursor in various chemical reactions, often after being converted to vanadium pentoxide, which then serves as the active catalyst for oxidation processes like the selective oxidation of alcohols. nih.govchemedx.org However, its application to the specified reaction is not described in the reviewed literature.

Ozonolysis is a powerful and widely used organic reaction for the oxidative cleavage of carbon-carbon double bonds. This methodology is particularly effective for synthesizing polycarboxylic acids from cyclic alkene precursors. The reaction proceeds by treating the unsaturated compound with ozone (O₃), which breaks the double bond to form an unstable intermediate called an ozonide. google.comresearchgate.net Subsequent treatment of the ozonide under oxidative conditions ensures the formation of carboxylic acid functional groups. google.comdtic.mil The ozonolysis of a cyclic alkene, for instance, breaks open the ring structure, leading to a linear compound with carbonyl groups at each end of the cleaved bond. wikipedia.org If these carbonyl groups are aldehydes, they can be further oxidized to carboxylic acids. This makes ozonolysis of suitable cyclic precursors a direct route to obtaining tricarboxylic acids like this compound.

The pH of the reaction medium is a critical parameter in the aqueous ozonolysis of organic compounds for the synthesis of polycarboxylic acids. The reactivity of ozone with olefinic compounds can be pH-dependent, especially when the substrates contain functional groups that can undergo acid-base speciation. researchgate.net A European patent outlines a process for preparing polycarboxylic acids by conducting the ozonolysis of non-aromatic carbon-carbon double bonds in water at a pH of 7 or less. mdpi.org This acidic to neutral condition is crucial for the subsequent oxidative work-up step. Studies on the ozonolysis of various unsaturated compounds in aqueous solutions have shown that pH significantly influences the decomposition dynamics and reaction rates. For instance, the rate constants for the reaction of ozone with unsaturated acids are strongly influenced by their state of protonation, which is directly controlled by the pH. Optimizing the pH allows for controlling the reaction pathway and maximizing the yield of the desired carboxylic acids while potentially minimizing side reactions.

Below is a table summarizing the effect of pH on the apparent second-order rate constants (kapp,O3) for the ozonolysis of related unsaturated dicarboxylic acids, illustrating the sensitivity of the reaction to pH.

Table 1: Effect of pH on Ozonolysis Rate Constants of Unsaturated Acids

Compound pH Apparent Rate Constant (kapp,O3) M⁻¹s⁻¹
Maleic Acid 2.0 (1.3 ± 0.01) × 10³
Maleic Acid 6.0 (3.7 ± 0.4) × 10³
Maleic Acid 7.0 (4.9 ± 0.01) × 10³
Fumaric Acid 2.0 (6.3 ± 0.1) × 10³
Fumaric Acid 5.0 (1.1 ± 0.01) × 10⁵
Fumaric Acid 7.0 (1.3 ± 0.01) × 10⁵

Data sourced from Environmental Science & Technology. researchgate.net

Following the initial reaction with ozone to form the ozonide intermediate, a "work-up" step is necessary to yield the final products. When the goal is to synthesize carboxylic acids, an oxidative work-up is employed. google.com Hydrogen peroxide (H₂O₂) is a common and effective oxidant for this purpose. google.comdtic.mil The ozonide intermediate is cleaved, and any resulting aldehyde functionalities are oxidized by the hydrogen peroxide to form the desired carboxylic acid groups. google.com This oxidative work-up is crucial because a reductive work-up (e.g., using zinc or dimethyl sulfide) would instead yield aldehydes or ketones. google.com A patented process for polycarboxylic acid synthesis specifies the addition of an aqueous hydrogen peroxide solution to the ozonolysis products to work them up via oxidation, notably without the need for an additional organic solvent. mdpi.org This method highlights an environmentally conscious approach, as the primary byproduct of hydrogen peroxide oxidation is water.

Multistep Synthesis Approaches for BTA Derivatives

A notable derivative of BTA, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), is synthesized through a multistep process that highlights the intricacies of industrial chemical production. This process typically involves three main stages:

Formation of Phosphonosuccinic Acid Tetraalkyl Ester: The synthesis begins with the reaction of a dialkyl phosphite, such as dimethyl phosphite or diethyl phosphite, with a dialkyl ester of either maleic acid or fumaric acid. This reaction is conducted in the presence of a basic catalyst to yield a phosphonosuccinic acid tetraalkyl ester. nih.gov

Reaction with Acrylic Acid Alkyl Ester: The resulting phosphonosuccinic acid tetraalkyl ester is then reacted with an acrylic acid alkyl ester, for instance, methyl acrylate or ethyl acrylate. This step is also carried out in the presence of an alkaline catalyst. nih.gov

Saponification: The final step is the saponification of the reaction product. This is typically achieved by hydrolysis with a strong acid, such as hydrochloric acid, under reflux conditions to produce the final PBTC product. nih.gov

This process can be carried out batchwise, and optimizing reaction conditions such as temperature and reactant ratios is crucial for achieving high yields and purity without the need for intermediate distillation steps. nih.govacs.org

StepReactantsCatalystProduct
1Dialkyl phosphite, Dialkyl ester of maleic/fumaric acidBasic catalystPhosphonosuccinic acid tetraalkyl ester
2Phosphonosuccinic acid tetraalkyl ester, Acrylic acid alkyl esterAlkaline catalystPentaalkyl ester of PBTC
3Pentaalkyl ester of PBTC, WaterAcid (e.g., HCl)2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC)

Green Chemistry Approaches in BTA Synthesis

In a shift towards more environmentally benign manufacturing, green chemistry principles are being applied to the synthesis of BTA precursors. Biocatalytic pathways, in particular, offer a promising alternative to traditional chemical methods by utilizing microorganisms to perform complex chemical transformations under mild conditions. nih.gov

Biocatalytic Pathways involving Microorganisms (e.g., P. fragi, E. coli)

A significant green chemistry approach involves the microbial synthesis of 1,2,4-butanetriol (BT), a direct precursor to BTA. This biocatalytic process often employs a two-stage fermentation system utilizing different microorganisms for specific conversion steps. Engineered strains of Pseudomonas fragi and Escherichia coli have been successfully used to produce BT from renewable pentose sugars. wikipedia.org

Conversion of Pentose Sugars (D-xylose, L-arabinose) to Aldonic Acids

The initial step in this biocatalytic pathway is the oxidation of pentose sugars into their corresponding aldonic acids. Specifically, Pseudomonas fragi is utilized for its ability to convert D-xylose to D-xylonic acid. wikipedia.org This bacterium can also oxidize L-arabinose to L-arabinonic acid. This conversion is a key step in transforming readily available biomass-derived sugars into valuable chemical intermediates.

Subsequent Conversion of Aldonic Acids to Butanetriols

Following the initial oxidation, genetically engineered Escherichia coli is employed to convert the aldonic acids into 1,2,4-butanetriol. The engineered E. coli contains the necessary enzymatic machinery to decarboxylate the aldonic acid, leading to the formation of the desired butanetriol. wikipedia.org This microbial synthesis route avoids the harsh reaction conditions, such as high pressure and temperature, and the use of heavy metal catalysts often associated with conventional chemical syntheses. frontiersin.org

StageMicroorganismSubstrateProductKey Transformation
1Pseudomonas fragiD-xylose / L-arabinoseD-xylonic acid / L-arabinonic acidOxidation
2Engineered Escherichia coliD-xylonic acid / L-arabinonic acidD-1,2,4-butanetriol / L-1,2,4-butanetriolDecarboxylation & Reduction

Reaction Mechanisms and Kinetics in BTA Formation

The formation of this compound from its precursor, 1,2,4-butanetriol, involves the oxidation of the primary alcohol groups to carboxylic acids. While specific kinetic studies on this particular transformation are not extensively detailed in the provided search results, the general principles of polyol oxidation can be applied. The reaction mechanism typically involves the initial oxidation of the primary hydroxyl groups to aldehydes, which are then further oxidized to carboxylic acids. The secondary hydroxyl group may also be oxidized, depending on the reaction conditions and the oxidizing agent used. The kinetics of such reactions are influenced by factors including the concentration of the reactants, temperature, and the nature of the catalyst or oxidizing agent.

Mechanistic Pathways of Esterification Reactions involving BTA

This compound, containing three carboxylic acid functional groups, can undergo esterification reactions with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. The mechanism for this reaction is a well-established multi-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the oxygen atom of one of the carbonyl groups in BTA by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: An alcohol molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: Finally, a base (which can be the alcohol or water) deprotonates the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

This entire process is reversible, and the equilibrium can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed.

Role of Catalysts in Reaction Rate and Selectivity

The synthesis of this compound through the oxidation of cyclic precursors is significantly influenced by the choice of catalyst, which plays a crucial role in determining both the rate of the reaction and the selectivity towards the desired product. While detailed kinetic studies for the synthesis of this specific tricarboxylic acid are not extensively documented in publicly available literature, existing patents and general principles of oxidation catalysis provide insight into the function of catalysts in these processes.

One of the documented methods for producing this compound involves the oxidation of hexahydro-p-hydroxybenzoic acid or its esters. google.comgoogle.com In this process, strong oxidizing agents such as nitric acid or potassium permanganate are used, and the reaction can be facilitated by the presence of a catalyst. google.com

Vanadium-Based Catalysts

Ammonium vanadate is cited as a catalyst in the nitric acid-mediated oxidation of hexahydro-p-hydroxybenzoic acid to yield this compound. google.com Vanadium catalysts, in general, are widely employed in industrial oxidation reactions due to their ability to exist in multiple oxidation states, which facilitates the transfer of oxygen atoms to the substrate.

The reaction temperature for the nitric acid oxidation is noted to be in the range of 65-100°C. google.com The catalyst's role would be to increase the reaction velocity within this temperature range, leading to a more efficient conversion of the starting material to this compound.

Potassium Permanganate as an Oxidant

In an alternative approach, potassium permanganate is used as the oxidant for the conversion of hexahydro-p-hydroxybenzoic acid. google.comgoogle.com This reaction is preferably carried out at a lower temperature range of -5 to +25°C. google.com While potassium permanganate is a powerful oxidizing agent in its own right and can function without a catalyst, the selectivity of the reaction is a critical factor. The cleavage of the cyclohexane ring must occur in a specific manner to yield this compound. The choice of reaction conditions, including temperature and the concentration of the oxidant, is crucial in directing the reaction towards the desired product and minimizing the formation of other dicarboxylic or shorter-chain acids.

The influence of different catalysts on the reaction rate and selectivity in the synthesis of this compound is summarized in the table below, based on available patent literature.

Catalyst/Oxidant SystemStarting MaterialTemperature Range (°C)Role in Reaction RateRole in Selectivity
Nitric Acid / Ammonium Vanadate Hexahydro-p-hydroxybenzoic acid or its esters65-100Accelerates the rate of oxidation through a redox cycle.May allow for milder conditions, potentially reducing over-oxidation and by-product formation.
Potassium Permanganate Hexahydro-p-hydroxybenzoic acid or its esters-5 to +25Acts as a strong direct oxidant.Selectivity is controlled by reaction conditions such as low temperature to prevent unwanted side reactions.

It is important to note that the patent literature primarily focuses on the viability of the synthetic route and does not provide comparative kinetic data or detailed selectivity profiles for different catalysts under various conditions. Further research would be necessary to quantify the precise impact of these and other potential catalysts on the reaction kinetics and to optimize the selectivity for the synthesis of this compound. Another patented route involves the preparation of this compound from 3-cyclohexene-1-carboxaldehyde, although specific catalysts and their roles are not detailed. google.com

Advanced Applications of 1,2,4 Butanetricarboxylic Acid in Materials Science and Engineering

Polymeric Materials and Crosslinking Agents

BTA serves as a key crosslinking agent for polymeric materials, most notably in the textile industry for treating cellulosic fibers. This application is driven by the need to replace traditional formaldehyde-based finishing agents, which are now recognized as probable human carcinogens. researchgate.net Polycarboxylic acids like BTA provide an effective alternative for imparting desirable characteristics such as wrinkle resistance to fabrics. researchgate.netresearchgate.net

The most prominent application of BTA is in the durable press (DP) finishing of cotton and other cellulosic fabrics. aatcc.org This treatment confers wrinkle resistance and dimensional stability, properties often referred to as "easy care". researchgate.netinflibnet.ac.in The mechanism involves creating crosslinks between the cellulose (B213188) polymer chains, which inhibits the easy movement of these chains and prevents the formation of wrinkles. researchgate.net This technology is a direct response to health and environmental concerns associated with the N-methylol compounds traditionally used, which can release formaldehyde. researchgate.netbohrium.com BTA and similar polycarboxylic acids are considered among the most promising formaldehyde-free alternatives for creating high-performance, anti-wrinkle cotton fabrics. researchgate.netnih.gov

The crosslinking of cellulose by 1,2,4-butanetricarboxylic acid proceeds through a well-established two-step mechanism involving a cyclic anhydride intermediate. nih.govnih.gov

Anhydride Formation : Under the high temperatures of the curing process (typically 170-180 °C), two adjacent carboxyl groups on the BTA molecule undergo dehydration to form a reactive five-membered cyclic anhydride intermediate. aatcc.orgnih.govnih.gov The formation of these five-membered rings is crucial, as they are more reactive and form at lower temperatures than six-membered anhydride intermediates, making the crosslinking process more efficient. aatcc.org

Esterification : The newly formed, highly reactive anhydride then undergoes esterification by reacting with the hydroxyl groups of the cellulose chains. This reaction opens the anhydride ring and forms a covalent ester bond, grafting the BTA molecule onto a cellulose chain. researchgate.net

Crosslinking : Since BTA possesses a third carboxyl group, the molecule, now grafted to one cellulose chain, can form a second ester bond with an adjacent cellulose chain. This second esterification creates a durable crosslink between the two polymer chains, imparting a "molecular memory" that helps the fabric recover from wrinkling. researchgate.net

Studies combining Fourier transform infrared spectroscopy (FTIR) with two-dimensional correlation spectroscopy have helped to clarify these reaction sites, confirming that the anhydride intermediate reacts preferentially with the O(6)–H(6) and O(2)–H(2) hydroxyl groups on the cellulose molecule. nih.gov

The reaction between polycarboxylic acids and cellulose has been described using a consecutive reaction kinetic model. fao.orgresearchgate.net This model delineates the process into two distinct phases: an initial grafting reaction followed by the crosslinking reaction.

Grafting Reaction : This first step involves the esterification of a cellulose hydroxyl group by the anhydride intermediate of the acid. The rate of this reaction is primarily dependent on the diffusion of the free acid into the pores of the cellulose fibers. fao.org

Crosslinking Reaction : The second step involves the acid molecule, already grafted to one cellulose chain, reacting with a second cellulose chain. The rate of this crosslinking reaction is more dependent on the thermal vibration of the cellulose chains. nih.govfao.org

Kinetic studies on the similar compound 1,2,3,4-butanetetracarboxylic acid (BTCA) have determined the Arrhenius activation energies for these two processes. The activation energy for the grafting reaction is approximately 86.3 kJ/mol, while the activation energy for the crosslinking reaction is higher at 102.8 kJ/mol. fao.org This difference indicates that the crosslinking reaction is more sensitive to changes in curing temperature; therefore, higher temperatures more significantly accelerate the rate of crosslinking compared to the rate of grafting. fao.org

Kinetic Parameters for Cellulose Crosslinking Reactions
Reaction StepPrimary Influencing FactorArrhenius Activation Energy (kJ/mol)
Grafting (Esterification)Diffusion of Free Acid86.3
CrosslinkingThermal Vibration of Cellulose Chains102.8

The primary goal of treating cellulosic fabrics with this compound is to improve their wrinkle resistance, which is quantified by measuring the Wrinkle Recovery Angle (WRA). Treatment with BTA and similar polycarboxylic acids significantly increases the WRA of cotton fabrics. aatcc.orgresearchgate.net However, this improvement in resiliency often comes at the cost of a reduction in the fabric's mechanical properties, such as tensile and tear strength. researchgate.netcas.cz This strength loss is a major challenge for the commercial application of polycarboxylic acid finishes and is attributed to the acid-catalyzed degradation of cellulose during the high-temperature curing process. researchgate.netnih.gov

Research has shown that optimizing treatment conditions and using additives can mitigate some of these negative effects. For example, the inclusion of neutral salts like sodium chloride (NaCl) or sodium sulfate (Na2SO4) in the treatment bath can promote the diffusion of the crosslinking agent into the fibers, allowing for a reduction in the amount of acid needed while maintaining a high WRA. researchgate.net

Impact of BTA Treatment on Fabric Properties
PropertyEffect of TreatmentComment
Wrinkle Recovery Angle (WRA)Significantly IncreasedIndicates improved wrinkle resistance.
Tensile StrengthDecreasedA primary drawback of the treatment. cas.cz
Tear StrengthDecreasedCaused by acid-catalyzed hydrolysis of cellulose. researchgate.net
Dimensional StabilityImprovedReduces shrinkage. researchgate.net

The efficiency of the esterification and crosslinking reactions between BTA and cellulose is highly dependent on the presence of a suitable catalyst. Sodium hypophosphite (SHP, NaH2PO2) has been identified as the most effective catalyst for this process. aatcc.orgresearchgate.net

The role of SHP is multifaceted. It accelerates the formation of the cyclic anhydride intermediate from the polycarboxylic acid, allowing the reaction to proceed at lower temperatures than would otherwise be required. researchgate.net Furthermore, SHP can react with the anhydride intermediate to form a compound with even higher reactivity. This increased reactivity is beneficial for promoting the ester bond formation with the hydroxyl groups in cellulose, leading to excellent wrinkle-resistance in the finished cotton fabrics. fao.org The catalytic action of SHP is crucial for achieving a high level of durable press performance while minimizing the fabric strength loss and yellowing that can occur at very high curing temperatures. researchgate.net

This compound is one of several polycarboxylic acids used for formaldehyde-free finishing. Its performance is often compared to other agents like 1,2,3-propanetricarboxylic acid and, more commonly, citric acid.

Citric Acid (CA) : Citric acid is a widely studied, lower-cost alternative. researchgate.net However, it has significant drawbacks. CA is prone to dehydration at curing temperatures, which leads to the formation of unsaturated acids like aconitic acid, causing significant yellowing of the fabric. researchgate.net While effective at crosslinking, the resulting fabric often has an undesirable color.

1,2,3,4-Butanetetracarboxylic Acid (BTCA) : BTCA is considered one of the most effective polycarboxylic acid crosslinkers, providing excellent wrinkle resistance. scilit.commdpi.com However, its high cost and the significant fabric strength loss associated with its use have hindered its widespread industrial application. nih.govresearchgate.net

1,2,3-Propanetricarboxylic acid : This acid is also capable of crosslinking cellulose. Studies comparing its effectiveness show that the molecular structure and the ability to form a stable and reactive five-membered cyclic anhydride are key to performance. aatcc.org

In a direct comparison under optimal conditions, fabrics treated with BTCA (a close structural analog to BTA) showed higher resiliency and whiteness index compared to those treated with citric acid, but also exhibited lower tensile strength and elongation at break. cas.cz The choice of acid often involves a trade-off between performance (wrinkle recovery), cost, and undesirable side effects like strength loss and discoloration.

Biodegradable Superabsorbent Hydrogels from Cellulose

Cellulose-based superabsorbent hydrogels represent a significant advancement in the development of environmentally friendly materials with high water absorption capacity. nih.govnih.gov These hydrogels are gaining prominence as sustainable alternatives to traditional synthetic superabsorbents, which often pose environmental concerns due to their lack of biodegradability. nih.gov The unique properties of cellulose, such as its biocompatibility, biodegradability, and accessibility, make it an ideal polymer backbone for these applications. researchgate.net By crosslinking cellulose with polyfunctional carboxylic acids like this compound (BTA), it is possible to create three-dimensional polymer networks capable of absorbing and retaining substantial volumes of water. researchgate.netresearchgate.net

The formation of superabsorbent hydrogels from cellulose involves a chemical crosslinking process, with esterification being a key method. nih.govresearchgate.net This process utilizes the dianhydride form of a polycarboxylic acid, such as 1,2,3,4-butanetetracarboxylic dianhydride (BTCA), a derivative related to BTA, to form ester bonds with the hydroxyl groups on the cellulose chains. researchgate.netnih.gov The reaction is typically initiated by heating, which causes two of the carboxylic acid groups on BTCA to form a cyclic anhydride. nih.gov This anhydride is a reactive intermediate that then esterifies the hydroxyl groups of cellulose, creating stable covalent crosslinks. researchgate.netnih.gov

This crosslinking reaction transforms the water-soluble cellulose derivatives into a water-insoluble, three-dimensional network. researchgate.net The density of these crosslinks is a critical factor influencing the hydrogel's properties; a higher degree of crosslinking can lead to a decrease in the swelling ratio, while too little crosslinking may result in a water-soluble gel. researchgate.netnih.gov The reaction primarily involves the more accessible hydroxyl groups of the cellulose molecule, specifically at the O(6)–H(6) and O(2)–H(2) positions. nih.gov Research has shown that preparing these hydrogels in specific solvent systems, such as lithium chloride/N-methyl-2-pyrrolidinone (LiCl/NMP), can yield products with superior absorbency. researchgate.netresearchgate.net

Cellulose SourceCrosslinking AgentKey FindingMaximum Absorbency (g/g)
Cotton Cellulose (DP ~2400)1,2,3,4-Butanetetracarboxylic Dianhydride (BTCA)Absorbency is enhanced with a higher degree of polymerization (DP) of the starting cellulose. researchgate.net720
Cellulose/Chitin (1:1 mixture)1,2,3,4-Butanetetracarboxylic Dianhydride (BTCA)Hybrid hydrogels exhibit significant water absorbency. nih.gov329
Chitin1,2,3,4-Butanetetracarboxylic Dianhydride (BTCA)Chitin-based hydrogels show high water absorbency. nih.gov345

The water absorption capacity of cellulose-BTA hydrogels is not solely dependent on the network structure. The chemical composition, particularly the presence of hydrophilic groups, plays a crucial role. researchgate.net During the esterification process with BTCA, not all carboxylic acid groups react to form ester crosslinks. nih.gov Many residual carboxyl groups remain on the treated material. nih.gov

To significantly boost the hydrogel's affinity for water, these unreacted carboxyl groups can be converted into their salt form, typically sodium carboxylates, through treatment with an aqueous sodium hydroxide (NaOH) solution. researchgate.net The conversion of the acidic carboxyl groups (-COOH) to ionic carboxylate groups (-COO⁻Na⁺) introduces strong anionic charges into the hydrogel network. These ionic groups enhance water absorption through two primary mechanisms:

Increased Osmotic Pressure : The high concentration of ions within the gel network compared to the external aqueous solution creates a significant osmotic pressure difference, driving water molecules into the hydrogel.

Electrostatic Repulsion : The mutual repulsion between the negatively charged carboxylate groups causes the polymer chains to uncoil and expand, increasing the space available to accommodate more water. researchgate.net

This post-synthesis modification is vital for achieving "superabsorbent" properties. Studies have demonstrated that the absorbency of the hydrogels is strongly dependent on the amount of BTCA esterified to the cellulose. The highest absorbency is often observed at an optimal ratio, for instance, approximately 0.25 molecules of BTCA per anhydroglucose unit of cellulose. researchgate.net A hydrogel produced from high-purity cotton cellulose using this method demonstrated an absorbency of 720 times its dry weight, exceeding that of some commercial synthetic superabsorbents. researchgate.net Furthermore, these cellulose-based hydrogels exhibit excellent biodegradability, with studies showing up to 95% degradation within seven days when exposed to cellulase. researchgate.net

Polyester Elastomers for Biomedical Applications

Polyester elastomers are a class of highly flexible and elastic polymers that have garnered significant interest for biomedical applications, particularly in tissue engineering. nih.gov Their desirability stems from a combination of biocompatibility, tunable mechanical properties, and inherent biodegradability through the hydrolysis of ester bonds. nih.gov this compound is a valuable monomer for creating these advanced elastomers, as its trifunctional nature allows for the formation of crosslinked polymer networks with tailored properties. nih.gov These materials are being developed for applications where mechanical properties need to match those of soft tissues, such as in cardiac and vascular tissue engineering. nih.govnih.gov

The synthesis of BTA-based polyester elastomers typically involves a polycondensation reaction. nih.gov In one notable example, a polymer known as poly(octamethylene maleate (anhydride) 1,2,4-butanetricarboxylate), or "1,2,4 polymer," is synthesized from 1,8-octanediol, maleic anhydride, and this compound. nih.gov This process forms a prepolymer with unsaturated double bonds (from maleic anhydride) and pendant carboxylic acid groups (from BTA). nih.govsemanticscholar.org

This dually-functional prepolymer can then be crosslinked through two different mechanisms to form a stable elastomeric network. The presence of the maleate units allows for ultraviolet (UV) curing, where a photoinitiator triggers the formation of covalent bonds between the polymer chains. frontiersin.org Additionally, thermal curing can be employed, which often involves the formation of ester linkages. This dual crosslinking capability provides a high degree of control over the final properties of the elastomer. frontiersin.org

A critical requirement for tissue engineering scaffolds is that their mechanical properties mimic the native tissue to support cell growth and tissue development. nih.gov Traditional polyesters like poly-L-lactic acid (PLLA) are often too stiff for soft tissue applications. nih.gov BTA-based elastomers offer a solution by allowing for the precise tuning of their mechanical properties. nih.govnih.gov

The elastomeric properties can be adjusted by systematically varying several synthesis and processing parameters: nih.govfrontiersin.org

Monomer Ratio : Altering the feed ratio of the diol, dianhydride, and BTA can change the crosslink density and the length of the polymer chains between crosslinks, directly impacting stiffness and elasticity. nih.govfrontiersin.org

Degree of Crosslinking : The extent of both UV and thermal curing can be controlled to modify the final crosslink density. nih.gov For example, adjusting the UV exposure energy or the duration of thermal curing directly influences the Young's modulus of the material. frontiersin.org

Porosity : Introducing a porogen (like salt particles) during synthesis, which is later leached out, creates a porous scaffold. The weight fraction of the porogen can be adjusted to control the porosity, which in turn affects the mechanical properties of the final construct. nih.govfrontiersin.org

Research has shown that the Young's modulus of these elastomers can be tuned over a wide range. For instance, the "1,2,4 polymer" has a Young's modulus of approximately 44 ± 7 kPa, which falls within the lower range of the mechanical properties of native myocardium, making it an excellent candidate for cardiac tissue engineering scaffolds. nih.gov Elastic scaffolds made from this polymer have been shown to support the adhesion of rat cardiac cells in vitro. semanticscholar.org

Polymer SystemMonomersTunable PropertyAchieved Young's Modulus RangeApplication
Poly(octamethylene maleate (anhydride) 1,2,4-butanetricarboxylate) ("1,2,4 polymer")1,8-octanediol, Maleic anhydride, this compoundElasticity~44 kPa nih.govCardiac Tissue Engineering nih.gov
Poly(octamethylene maleate (anhydride) citrate) (POMaC)1,8-octanediol, Maleic anhydride, Citric acidElasticity5.4 kPa to 60.1 kPa nih.govVascular Scaffolds nih.gov
Poly(itaconate-co-citrate-co-octanediol) (PICO)1,8-octanediol, Itaconic acid, Citric acidElasticity36 kPa to 1476 kPa nih.govCardiac Tissue Patches nih.gov

The biodegradability of polyester elastomers is essential for their function as temporary scaffolds in tissue engineering. nih.gov The scaffold should provide mechanical support during the initial phases of tissue regeneration and then gradually degrade, allowing the mechanical load to be transferred to the newly formed tissue. nih.gov The degradation of polyesters occurs primarily through the hydrolysis of their ester bonds. nih.gov

Modification of Kraft Paper for Dielectric Properties

Information specifically detailing the use of this compound for the modification of Kraft paper to alter its dielectric properties is not available in the current body of scientific literature. Research in this area has focused on other polycarboxylic acids.

BTA Esterification Crosslinking for Reduced Dielectric Constant

There is no specific data or research available to confirm the application of this compound esterification crosslinking as a method for reducing the dielectric constant of Kraft paper.

Metal Complexation and Chelating Agents

BTA as a Chelating Agent for Metal Ions

This compound is recognized for its ability to act as a chelating agent. cymitquimica.com Its three carboxyl functional groups can form complexes with various metal ions, a property that is utilized in applications such as cleaning products and pharmaceuticals. cymitquimica.com The formation of these metal complexes enhances the utility of the compound in various chemical and industrial contexts. cymitquimica.com

Applications in Industrial Water Treatment (e.g., Antiscalants)

While BTA has chelating properties, its specific application and performance data as an antiscalant in industrial water treatment are not well-documented. This application is more commonly and effectively addressed by its phosphonate analog, PBTC.

Inhibition of Scale Formation and Corrosion

No detailed research findings are available to describe the specific mechanisms or efficacy of this compound in the inhibition of scale formation and corrosion in industrial water systems.

Synergistic Studies with Zinc Salts and Copolymers

There are no available synergistic studies focusing on the combination of this compound with zinc salts and copolymers for water treatment applications. Such studies are prominent for the compound PBTC, which demonstrates excellent performance as a stabilizer for zinc salt.

Adhesives and Coatings

Studies have been conducted on enhancing the properties of bio-based adhesives, such as those derived from starch and lignosulfonate, using polycarboxylic acids as crosslinking agents. A key compound in this research is 1,2,3,4-butanetetracarboxylic acid (BTCA), which has been shown to significantly improve the performance of these renewable adhesives.

In one novel strategy, enzymatically polymerized lignosulfonates were combined with BTCA in a starch-based adhesive. The incorporation of low concentrations of BTCA, around 1% of the starch weight, led to substantial improvements in both wet-resistance and bonding times. mdpi.comnih.gov Specifically, the wet-resistance of an adhesive containing 8% enzymatically polymerized lignin and 1% BTCA increased from 22 to 60 minutes. mdpi.comnih.gov Simultaneously, the bonding time for this formulation was reduced from 30 to 20 seconds. mdpi.comnih.gov

The mechanism involves the carboxylic acid groups of BTCA forming ester bonds with the hydroxyl groups present in starch and lignin, creating a more robust and water-resistant adhesive network. However, researchers noted that higher concentrations of BTCA could lead to a decrease in performance due to significant increases in viscosity. mdpi.comnih.gov This research highlights the potential of using appropriate polycarboxylic acids as a green chemistry approach to developing high-performance, bio-based adhesives. mdpi.com

Table 1: Effect of 1% BTCA on Starch-Lignosulfonate Adhesive Properties
PropertyControl (Starch-Lignin Adhesive)With 1% BTCAImprovement
Wet Resistance (minutes)2260+172%
Bonding Time (seconds)3020-33%

The creation of superhydrophobic surfaces on cotton fabrics, which exhibit extreme water repellency, does not involve this compound. Instead, the established methods rely on two fundamental principles: creating a multi-scale surface roughness and lowering the surface energy with a chemical coating.

Researchers typically achieve the required surface roughness by applying nanoparticles, such as silica (SiO2), titanium dioxide (TiO2), or zinc oxide (ZnO), to the cotton fibers. This creates a hierarchical micro- and nano-scale texture that mimics the surface of a lotus leaf.

Following the creation of this rough texture, the fabric is treated with low surface energy materials. Common chemicals used for this hydrophobization step include:

Silanes: Compounds like triethoxyvinylsilane (TEVS) and other alkylsilanes can be polymerized on the fabric surface.

Polydimethylsiloxane (PDMS): A silicon-based organic polymer that imparts water repellency.

Fatty Acids: Long-chain fatty acids, such as stearic acid, are a bio-based option for lowering surface energy.

Fluorinated Compounds: While historically common due to their effectiveness, per- and poly-fluoroalkyl substances (PFAS) are being phased out due to environmental and health concerns.

The combination of this induced roughness and a low-energy chemical coating results in water contact angles exceeding 150°, causing water droplets to bead up and roll off the fabric, effectively cleaning the surface. The durability of these coatings against abrasion and washing remains an active area of research.

Biomedical and Biological Research Applications of 1,2,4 Butanetricarboxylic Acid and Its Derivatives

Drug Delivery Systems and Enzyme Inhibition

Investigation as Potential Therapeutic Agents

1,2,4-Butanetricarboxylic acid (BTC) has been explored as a biochemical for proteomics research. scbt.com Its structural features make it a candidate for investigating interactions with biological molecules and pathways.

Inhibition of Glutamate (B1630785) Carboxy peptidase II

Research has identified this compound as a potential inhibitor of glutamate carboxypeptidase II. chemicalbook.comsigmaaldrich.com This enzyme is a significant target in neuroscience and oncology research. The inhibitory activity of BTC is attributed to its ability to mimic the structure of glutamate, the natural substrate of the enzyme.

Interactions with Biological Molecules

Chelating Properties in Biological Systems

The carboxylic acid groups in this compound give it the ability to act as a chelating agent, binding to metal ions. This property is relevant in biological systems where the regulation of metal ion concentration is crucial. A derivative, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), is noted for its good chelating ability for heavy metals. aquapharm-india.com

Tetracoordinate Ni(II) Binding by E. coli NikA

Studies on the nickel-binding protein NikA from Escherichia coli have shown that this compound can participate in the binding of nickel ions. Specifically, the binding of Ni(II) involves three carboxylate ligands from the butanetricarboxylate molecule in conjunction with a histidine residue from the protein. chemicalbook.comsigmaaldrich.com

Agricultural and Environmental Biological Studies

In the context of agricultural and environmental science, derivatives of this compound have been the subject of study. 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a related organophosphonate, has been investigated for its role in environmental systems.

Research has demonstrated that certain environmental bacterial strains are capable of aerobically degrading PBTC and utilizing it as a sole source of phosphorus. nih.gov These bacteria were isolated from various ecosystems, including river water and sediment. nih.gov The biodegradation of such compounds is a critical area of environmental research, as organophosphonates are used in various industrial applications, including as antiscalants in reverse osmosis systems. nih.govatamankimya.com The accumulation of these compounds in high concentrations can pose an environmental risk, such as eutrophication. nih.govatamankimya.com

Studies have also explored the degradation of PBTC through methods like ozonation to mitigate its environmental impact. nih.gov Furthermore, in agricultural settings, the application of organic acids to soil can influence nutrient availability and soil structure. frontiersin.org While not directly studying this compound, this research highlights the broader relevance of carboxylic acids in soil science. The addition of organic acids can help neutralize soil alkalinity and enhance the solubility of essential nutrients for plants. frontiersin.org

Analytical and Characterization Techniques for 1,2,4 Butanetricarboxylic Acid

The analysis and characterization of 1,2,4-Butanetricarboxylic acid (BTA) and its related compounds are crucial for understanding its chemical behavior, purity, and application performance. A variety of spectroscopic and chromatographic techniques are employed for this purpose, providing detailed insights into its molecular structure and properties.

Environmental Fate and Degradation of 1,2,4 Butanetricarboxylic Acid

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental attenuation of organic compounds. It involves the breakdown of substances by microorganisms, such as bacteria and fungi.

Specific studies on the biodegradation of 1,2,4-Butanetricarboxylic acid in water and sediment are not extensively documented in the available scientific literature. However, the behavior of its phosphonated derivative, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), offers some perspective. Research has shown that phosphonates, including PBTC, tend to adsorb onto solid particles and accumulate in sediment after being discharged from wastewater treatment plants. researchgate.net Studies on PBTC indicate that the proportion of microorganisms capable of degrading it is very small, even in biologically active environments like activated sludge. mdpi.com This suggests that compounds with this structural backbone may exhibit persistence in aquatic systems. The elimination of PBTC in wastewater treatment is primarily through adsorption to sludge rather than biodegradation. mdpi.com

The presence of alternative carbon sources, or co-substrates, can significantly influence the rate of biodegradation of a target compound. In some cases, an easily degradable carbon source can enhance the degradation of a more complex molecule through co-metabolism, where the enzymes produced for the primary substrate act on the secondary one. For instance, studies on other compounds have shown that the presence of glucose can enhance the degradation of hydrocarbons by promoting the production of organic acids. nih.gov Conversely, the presence of a more readily available carbon source can sometimes inhibit the degradation of the target compound if microorganisms preferentially consume the simpler substrate. nih.gov

While specific microbial strains that efficiently degrade this compound have not been prominently identified, research on similar molecules like naphthenic acids shows that diverse microbial communities, including genera such as Pseudomonas and Burkholderia, are involved in their breakdown. core.ac.ukinrs.ca The degradation of complex carboxylic acids is often dependent on the specific enzymatic capabilities of the microbial consortia present in the environment. core.ac.uknih.gov

Information on the degradation of this compound in agricultural soils is scarce. Generally, the fate of organic acids in soil is influenced by factors such as soil pH, organic matter content, microbial activity, and temperature. mdpi.comnih.gov The carboxyl groups in BTA are expected to interact with soil minerals, particularly iron oxides, which can affect its mobility and bioavailability for microbial uptake. copernicus.orghw.ac.uk The biodegradation of other polymers in soil, such as poly(butylene adipate-co-terephthalate) (PBAT), proceeds through microbial enzymatic action that breaks the polymer into smaller components like adipic acid and terephthalic acid, which are then utilized by microorganisms as a carbon source. mdpi.comresearchgate.net It is plausible that BTA, as a small organic acid, could serve as a carbon source for soil microorganisms, although its degradation rate and pathways in a complex soil matrix have not been specifically determined.

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions with water (hydrolysis), light (phototransformation), or other chemical oxidants.

As a carboxylic acid, this compound is stable against hydrolysis under typical environmental pH conditions. Abiotic degradation is more likely to occur via phototransformation. Photodegradation can occur through direct photolysis, where the molecule absorbs UV radiation and breaks down, or indirect photolysis, which involves reactions with photochemically generated species like hydroxyl radicals (•OH). frontiersin.org Studies on other aliphatic acids have shown that photocatalytic degradation in the presence of a semiconductor like TiO2 can lead to the formation of intermediates such as smaller organic acids through decarboxylation and hydrogen abstraction. While specific rate constants for the hydrolysis and phototransformation of BTA are not available, its chemical structure suggests it would be susceptible to advanced oxidation processes involving strong oxidizing agents like hydroxyl radicals.

Ozonation is a powerful abiotic process used in water treatment to degrade recalcitrant organic compounds. While data on BTA is limited, extensive research has been conducted on its phosphonated derivative, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), which is widely used as an antiscalant.

Studies show that PBTC reacts with both ozone molecules (O₃) and hydroxyl radicals (•OH), with hydroxyl radicals being significantly more reactive. nih.govresearchgate.net The degradation is much faster at alkaline pH, which is attributed to the increased formation of highly reactive hydroxyl radicals from ozone decomposition. nih.govresearchgate.net

The reaction kinetics have been determined, revealing second-order rate constants for the degradation of PBTC. nih.govresearchgate.net

Table 1: Ozonation Kinetic Data for 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC)

Oxidant Second-Order Rate Constant (k)
Ozone (O₃) (0.12 ± 0.002) L mol⁻¹ s⁻¹

This interactive table is based on data from published research findings. nih.gov

During the ozonation of PBTC, the organically bound phosphorus undergoes transformation. The phosphorus in the parent PBTC molecule is converted into other forms of organic phosphorus and inorganic phosphorus (orthophosphate). nih.gov A simulation model showed that the transformation of the parent phosphorus into intermediate organic phosphorus occurs at a rate 5.5 times higher than its direct transformation into inorganic phosphorus. nih.govresearchgate.net Ultimately, the intermediate organic phosphorus is further transformed into inorganic phosphate. nih.gov This transformation is crucial as the resulting inorganic phosphorus can be removed through coagulation processes using agents like ferric chloride. nih.gov

Environmental Monitoring and Field Studies

Comprehensive environmental monitoring data and dedicated field studies specifically tracking the presence and fate of this compound in various environmental compartments such as soil, surface water, groundwater, and sediments are not widely documented in the available scientific literature. The majority of environmental research has been directed towards other compounds, and as such, there is a significant knowledge gap regarding the environmental concentrations and behavior of this compound in real-world ecosystems.

Long-Term Stability and Degradation Products

Theoretical and Computational Studies of 1,2,4 Butanetricarboxylic Acid

Density Functional Theory (DFT) for Structural and Thermodynamic Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, energetic, and spectroscopic properties. For 1,2,4-Butanetricarboxylic acid, DFT calculations can determine its most stable conformation, bond lengths, bond angles, and vibrational frequencies. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing a comprehensive understanding of the molecule's stability and potential for reaction. mdpi.comcmu.edu

DFT has been successfully used to study related polycarboxylic acids. For instance, calculations on 1,2,4-benzenetricarboxylic acid adsorbed on a copper surface revealed that upon adsorption, one of the carboxylic groups deprotonates to form a copper-carboxylate bond, while the other two groups participate in forming an intermolecular hydrogen bond network. researchgate.net Such studies highlight DFT's capability to model molecule-surface interactions and the resulting structural changes.

The presence of three carboxylic acid groups in this compound allows for the possibility of intramolecular hydrogen bonding, where a hydrogen atom is shared between two carboxyl groups within the same molecule. These interactions can significantly influence the molecule's preferred conformation and its acidity (pKa values).

DFT calculations are particularly effective in exploring these phenomena. While specific studies on this compound are not widely available, research on the closely related molecule 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) demonstrates the methodology. In its fully protonated state, DFT calculations showed that PBTC has no intramolecular hydrogen bonds. nih.gov However, for partially ionized forms of the molecule, intramolecular hydrogen bonds play a crucial role in stabilizing the structure. nih.gov

Table 1: DFT-Predicted Deprotonation Sequence for Carboxyl Groups in a Related Molecule (PBTC) This table illustrates the methodology as applied to a similar compound.

Deprotonation StepFavored Carboxyl GroupAssociated pKaRationale from DFT
Second Deprotonation1' PositionpKa2Lower energy structure compared to deprotonation at 2' or 4' positions. nih.gov
Third Deprotonation4' PositionpKa3Structure is lower in energy; this group is not involved in intramolecular H-bonding. nih.gov
Fourth Deprotonation2' PositionpKa4The final carboxylic group to be deprotonated. nih.gov

Molecular Modeling of Interactions with Substrates and Catalysts

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules and their interactions. These methods are invaluable for understanding how this compound might bind to a substrate or interact with a catalyst. Techniques like molecular docking and molecular dynamics can predict binding affinities, identify key interaction sites, and visualize the dynamic processes at an atomic level. nih.govdovepress.com

For example, in the context of using polycarboxylic acids as cross-linking agents for materials like cellulose (B213188), molecular modeling can help explain the role of different catalysts. A study on 1,2,3,4-Butanetetracarboxylic acid (BTCA), a structurally similar compound, used Hansen solubility parameters (HSP) as a tool to characterize the affinity of various acid catalysts to both BTCA and a cellulose model. researchgate.net The study found that lower affinity between the catalyst and the reactants (BTCA and cellulose) could accelerate the cross-linking reaction. researchgate.net This type of modeling provides a rational basis for catalyst selection and optimization of reaction conditions.

Molecular docking simulations can further clarify these interactions by predicting the preferred binding orientation of a molecule within the active site of an enzyme or on the surface of a material. dovepress.com Such studies calculate a binding energy score, which helps in ranking potential binding modes and understanding the nature of the interaction, whether it is driven by hydrogen bonding, hydrophobic interactions, or electrostatic forces. dovepress.commdpi.com

Kinetic Modeling of Reaction Pathways

Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand the mechanism by which reactants are converted into products. uh.edu For this compound, this could involve modeling its synthesis or its subsequent reactions, such as esterification. A kinetic model consists of a set of differential equations that describe the concentration changes of all chemical species over time.

Esterification is a fundamental reaction of carboxylic acids, and its kinetics are well-studied. The reaction between a carboxylic acid and an alcohol is reversible and typically requires a catalyst. mdpi.com Kinetic models for esterification often follow second-order kinetics, where the reaction rate depends on the concentrations of both the acid and the alcohol. mdpi.com

A common approach is to use a power-law model, where the rate of reaction is expressed as a function of reactant concentrations raised to a certain power (the reaction order). uobaghdad.edu.iq The rate constant (k) in these models is temperature-dependent, typically following the Arrhenius equation. Kinetic studies involve conducting experiments at various temperatures, reactant molar ratios, and catalyst concentrations to determine these parameters. ijert.org For the esterification of acetic acid with ethanol, for example, studies have shown that increasing the reaction temperature increases the rate constant and the conversion to the ester product. uobaghdad.edu.iq

Table 2: Key Parameters in Kinetic Modeling of Esterification This table outlines the general parameters applicable to modeling reactions of this compound.

ParameterDescriptionInfluence on Reaction
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Increases with temperature, as described by the Arrhenius equation. mdpi.com
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.Lower activation energy, often achieved with a catalyst, leads to a faster reaction rate. mdpi.com
Reaction Order The exponent to which the concentration of a species is raised in a rate law.Determines how the reaction rate changes as reactant concentrations change. mdpi.com
Molar Ratio The ratio of the initial amounts of reactants.Can be optimized to shift the reaction equilibrium and maximize product yield. ijert.org
Catalyst Loading The amount of catalyst used relative to the reactants.Increasing catalyst loading generally increases the reaction rate up to a certain point. ijert.org

By developing such kinetic models for reactions involving this compound, chemists and engineers can predict reaction behavior, optimize process conditions for industrial applications, and gain a deeper understanding of the underlying reaction mechanism. uh.edu

Q & A

Basic: What are the established synthetic routes for 1,2,4-butanetricarboxylic acid, and how are they validated?

This compound is commonly synthesized via catalytic hydrogenation of cis-homoaconitic acid, a key intermediate in lysine biosynthesis. The enzymatic product (from yeast mutants) or synthetic cis-homoaconitic acid is reduced under hydrogen (3 atm) with a platinum oxide catalyst in ethanol, yielding the saturated derivative . Validation involves comparing melting points, IR spectra, and chromatographic properties (e.g., Rp values on paper chromatograms) with authentic synthetic samples .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation relies on a combination of analytical techniques:

  • Chromatography : Paper chromatography using synthetic standards to match Rp values .
  • Spectroscopy : IR spectra to confirm carboxyl group signatures and absence of unsaturated bonds post-hydrogenation .
  • Derivatization : Catalytic reduction of cis-homoaconitic acid to the saturated product, followed by comparative analysis .

Basic: What role does this compound play in mineral-organic interactions?

In environmental chemistry, the compound’s three carboxyl groups enable strong binding to iron (hydr)oxides. Coprecipitation studies with ferrihydrite (FeR) demonstrate increasing molar C/Fe ratios (up to 0.70) with carboxyl group count, suggesting its utility in modeling organo-mineral interactions in soils . This is methodologically tested by substituting simpler acids (e.g., pentanoic acid) and measuring saturation points via batch experiments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use gloves, goggles, and respiratory protection to avoid skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Disposal : Avoid dust formation; collect residues in closed containers for professional waste management .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes .

Basic: How does this compound compare to other polycarboxylic acids in polymer crosslinking?

While less studied than citric acid (CA) or 1,2,3,4-butanetetracarboxylic acid (BTCA), its three carboxyl groups enable ionic crosslinking in polymers. Methodological comparisons involve thermogravimetric analysis (TGA) and FTIR to assess esterification efficiency with cellulose or synthetic polymers .

Advanced: What mechanistic insights explain the enzymatic vs. synthetic production of this compound?

Enzymatic synthesis via yeast mutants produces cis-homoaconitic acid, which is stereospecifically reduced to the racemic mixture of this compound. Synthetic routes may yield geometric isomers, but catalytic hydrogenation eliminates stereochemical differences, confirmed by identical chromatographic spots for enzymatic and synthetic products . Advanced validation includes anhydride formation (for cis isomer identification) and acid-catalyzed isomerization to trans forms .

Advanced: How do carboxyl group numbers influence organo-mineral complex stability in environmental systems?

Controlled coprecipitation experiments with FeR show that this compound (3 carboxyl groups) achieves higher C/Fe ratios (0.70) than mono- or di-carboxylic acids. This is methodologically quantified by varying organic acid masses and measuring saturation points where excess acid no longer binds to FeR .

Advanced: What experimental conditions destabilize this compound, and how is degradation monitored?

  • Thermal Decomposition : Heating in acidic solutions converts cis to trans isomers, tracked via IR spectral shifts .
  • Oxidative Degradation : Treatment with KMnO4 or HIO4 cleaves the molecule into glyoxylic and α-ketoglutaric acids, analyzed via chromatography or mass spectrometry .
    Stability under storage is ensured by avoiding high temperatures and moisture .

Advanced: How does this compound facilitate ligand-assisted dissolution of manganese oxides?

In redox-active systems, the acid acts as a ligand to dissolve MnO2 or MnOOH, releasing Mn<sup>3+</sup> ions. This is tested by reacting the acid with Mn oxides under controlled pH and measuring dissolved Mn<sup>3+</sup> via spectrophotometry or titration .

Advanced: What methodological challenges arise in comparative studies of polycarboxylic acids for catalytic applications?

Key challenges include:

  • Stereochemical Control : Ensuring enantiomeric purity in synthetic routes vs. enzymatic pathways .
  • Binding Affinity Quantification : Differentiating carboxyl group contributions using isothermal titration calorimetry (ITC) or X-ray absorption spectroscopy (XAS) .
  • Reactivity Under Non-Ambient Conditions : Assessing thermal stability via TGA or differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.